3-methyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-5-carboxamide
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Overview
Description
Scientific Research Applications
Anticonvulsant Applications : A study by Arshad et al. (2019) focused on β-naphthalene incorporated thiazole-5-carboxamides/thiazole-5-ketones. These compounds, including variants similar to the queried compound, showed significant anticonvulsant activity against animal models. The study suggested that some of these compounds could be leads for further investigations in this area.
Antibacterial and Antifungal Properties : Patel and Patel (2017) conducted a study on a series of ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives. They found these compounds to exhibit in vitro antibacterial activity against both Gram-positive and Gram-negative bacterial strains, as well as antifungal activity against different fungal strains (Patel & Patel, 2017).
Antimicrobial and Antiproliferative Activities : Mansour et al. (2020) synthesized compounds involving benzo[1,3]dioxole and naphthalen-1-yl units, showing interesting biological properties. These compounds demonstrated antimicrobial and antiproliferative activities, with certain derivatives showing notable inhibitory effects on cancer cells (Mansour et al., 2020).
Chemical Synthesis and Characterization : Martins et al. (2002) reported the one-pot synthesis of various 3-methylisoxazole-5-carboxamides, including compounds with structural similarities to the queried chemical. These syntheses contribute to the understanding of the chemical properties and potential applications of these compounds (Martins et al., 2002).
Antibacterial Activity and Structural Analysis : Another study by Patel and Patel (2015) synthesized heterocyclic compounds related to the queried chemical. They found these compounds to exhibit antibacterial activity against various strains and discussed the importance of structural features in determining their biological activity (Patel & Patel, 2015).
Mechanism of Action
Target of Action
The primary targets of 3-methyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-5-carboxamide Thiazole derivatives, which include this compound, have been found to act on a variety of biological targets . These targets often include enzymes, receptors, and other proteins involved in critical biochemical pathways .
Mode of Action
The exact mode of action of This compound Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function of the target . This can result in a variety of biological effects, depending on the specific target and the nature of the interaction .
Biochemical Pathways
The biochemical pathways affected by This compound Thiazole derivatives are known to affect a variety of biochemical pathways . These can include pathways involved in inflammation, pain perception, microbial growth, and cancer cell proliferation, among others .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Thiazole derivatives are generally known to have good bioavailability . They are often well absorbed and distributed throughout the body, and they can be metabolized and excreted in various ways .
Result of Action
The molecular and cellular effects of This compound Thiazole derivatives are known to have a variety of biological effects, depending on their specific targets and the nature of their interactions . These can include anti-inflammatory, analgesic, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
Biochemical Analysis
Biochemical Properties
These interactions can influence biochemical reactions, potentially leading to the observed biological activities of these compounds .
Cellular Effects
Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-methyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-5-carboxamide is not well-established. Thiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-methyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c1-11-9-16(23-21-11)17(22)20-18-19-15(10-24-18)14-8-4-6-12-5-2-3-7-13(12)14/h2-10H,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKFFUUDVZGGNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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